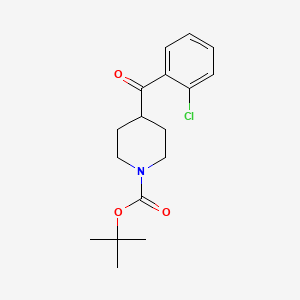

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H22ClNO3 |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3 |

InChI Key |

LXFPPOVFYFUAIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Potassium Carbonate

A widely adopted method employs potassium carbonate as a base in a mixture of ethanol and water under reflux conditions. This approach achieves an 84% yield through the reaction of 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate. Key steps include:

-

Solvent System : Ethanol-water (10:1 ratio) enhances solubility of both hydrophilic and hydrophobic intermediates.

-

Temperature : Reflux at ~78°C ensures sufficient energy for nucleophilic displacement without decomposing the Boc group.

-

Workup : Crystallization from aqueous ethanol at 65°C yields high-purity product.

Table 1: Reaction Conditions for Potassium Carbonate-Mediated Synthesis

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (10:1) |

| Base | K2CO3 (1.2 eq) |

| Temperature | Reflux (78°C) |

| Reaction Time | 16.5 hours |

| Yield | 84% |

Cesium Fluoride-Promoted Coupling in DMA

Alternative methods utilize cesium fluoride in N,N-dimethylacetamide (DMA) at elevated temperatures (85°C). This route, though lower-yielding (58–60%), avoids aqueous conditions that may hydrolyze sensitive intermediates:

-

Mechanism : Fluoride ions activate the leaving group (methylsulfonyloxy), facilitating nucleophilic attack by the quinazoline derivative.

-

Stoichiometry : Stepwise addition of reagents (every 2–6 hours) prevents side reactions and improves conversion.

-

Purification : Column chromatography with methanol/dichloromethane (1:25) isolates the product.

Table 2: Comparison of Cesium Fluoride vs. Potassium Carbonate Methods

| Parameter | CsF/DMA Method | K2CO3/Ethanol Method |

|---|---|---|

| Solvent | DMA | Ethanol/water |

| Temperature | 85°C | 78°C |

| Reaction Time | 18 hours | 16.5 hours |

| Yield | 58–60% | 84% |

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Industrial production often employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

Solvent Selection and Recycling

-

Ethanol-Water Systems : Preferred for sustainability, enabling solvent recovery via distillation.

-

DMA Alternatives : Industrially, DMA is replaced with 2-methyltetrahydrofuran (2-MeTHF) to reduce toxicity and improve biodegradability.

Purification and Characterization

Crystallization Techniques

Analytical Validation

-

NMR Spectroscopy : 1H NMR confirms Boc protection (singlet at δ 1.42 ppm for tert-butyl) and piperidine substitution (multiplet at δ 4.68–4.75 ppm for C4-O linkage).

-

HPLC Purity : Reverse-phase C18 columns with UV detection at 254 nm verify purity ≥99%.

Challenges and Mitigation Strategies

Boc Group Stability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form alcohols or other reduced derivatives.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Research: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their differences:

*Molecular weight calculated based on analogous structures.

Key Observations:

- Electron Effects : The 2-chlorobenzoyl group in the target compound introduces electron-withdrawing effects, enhancing stability in reactions like Suzuki couplings compared to electron-donating groups (e.g., methyl in ).

- Solubility : The hydroxy analog exhibits higher aqueous solubility due to hydrogen bonding, whereas the chloro and methyl derivatives are more lipophilic, favoring membrane permeability in drug candidates.

- Reactivity: Amino-substituted analogs (e.g., ) enable further functionalization via amidation or alkylation, critical for tailoring pharmacokinetic properties.

Biological Activity

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is a synthetic compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H25ClN2O2

- Molecular Weight : 324.85 g/mol

- Structural Features : The compound features a tert-butyl group, a piperidine ring, and a chlorobenzoyl moiety, which contribute to its unique biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

- Target Enzymes : The compound has been identified as an inhibitor of Collagenase 3 , an enzyme involved in the degradation of extracellular matrix proteins. This inhibition suggests potential applications in conditions characterized by excessive matrix degradation, such as cancer metastasis and tissue remodeling.

- Biochemical Pathways : By inhibiting collagenase activity, the compound may influence pathways associated with extracellular matrix turnover, potentially affecting tumor progression and inflammation processes.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of the chlorobenzoyl group enhances its potency against tumor cells .

- Enzyme Inhibition : The compound has been shown to inhibit collagenase activity effectively, which is crucial in managing diseases related to tissue degradation. This inhibition could lead to reduced tumor invasion capabilities in cancer models.

Case Studies

- Study on Cancer Cell Lines :

-

Inflammation Models :

- In animal models of inflammation, the compound was administered to assess its impact on collagenase activity. Results indicated a marked reduction in inflammatory markers and collagenase levels, suggesting potential use in treating inflammatory diseases.

Comparative Analysis of Biological Activity

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Collagenase 3 | 10 | Antitumor, anti-inflammatory |

| Standard Chemotherapy Agent | Various | 15 | Cytotoxic |

| Novel Piperidine Derivative | Collagenase 3 | 12 | Moderate cytotoxicity |

Q & A

Q. Advanced

- Cross-Validation : Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations) .

- Crystallographic Refinement : Use SHELXL to resolve ambiguous NOE correlations or stereoisomerism .

- Isotopic Labeling : Introduce C or N labels to track specific nuclei in complex spectra .

What safety precautions are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis .

How does the 2-chlorobenzoyl group influence reactivity in nucleophilic reactions?

Advanced

The electron-withdrawing chloro group:

- Activates the Carbonyl : Enhances electrophilicity for nucleophilic attack (e.g., Grignard additions) .

- Directs Substitution : Para-chlorine stabilizes transition states in SNAr reactions, favoring meta-substitution on the benzoyl ring .

Comparative studies with 4-fluorobenzoyl analogs show reduced electron density at the carbonyl oxygen (via Hammett σ constants) .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

- Heat Transfer : Exothermic coupling reactions require jacketed reactors for temperature control .

- Mixing Efficiency : Use high-shear mixers to prevent aggregation in viscous solvents .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective bulk purification .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.